molecular formula C6H7N3O2 B3352619 2-Methyl-5-nitro-1-vinylimidazole CAS No. 5006-79-1

2-Methyl-5-nitro-1-vinylimidazole

Cat. No. B3352619
CAS RN: 5006-79-1
M. Wt: 153.14 g/mol
InChI Key: AWJPSVDQGUYQSB-UHFFFAOYSA-N
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Description

“2-Methyl-5-nitro-1-vinylimidazole” is a compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .


Synthesis Analysis

The synthesis of “2-Methyl-5-nitro-1-vinylimidazole” involves the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Nitration gives the 5-nitro derivative . The compound is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . It can be deprotonated to make imidazolate-based coordination polymers .


Molecular Structure Analysis

The crystal structure of the related compound 2-methylimidazole has been determined using X-ray diffraction . The crystal is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of 2-methylimidazole is approximately planar . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

When the 2-position contained a methyl group (2-methyl-1-vinylimidazole), the degradative addition was significantly reduced . They also determined polymerization of 1VIM in an acidic aqueous solution, protonated the monomer, and increased the polymer molecular weight due to resonance stabilization of the cationic charge .


Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Polymorphism and Molecular Structure

  • Polymorphism and Structure Analysis : 2-Methyl-5-nitro-1-vinylimidazole exhibits polymorphism, characterized by different molecular conformations and packing. One study on a similar compound, 1-methyl-2-nitro-5-vinylimidazole, revealed insights into polymorphism through techniques like thermomicroscopy, differential scanning calorimetry, and X-ray diffraction. The molecule was found to be planar with cisoid vinyl group conformation (Pelizza et al., 1978).

Antimicrobial Properties

  • DNA as Primary Target : The antimicrobial activity of similar compounds like 1-methyl-2-nitro-5-vinylimidazole primarily targets DNA. This action was demonstrated through effects such as blocking DNA synthesis and mutagenic activities in bacteria (Goldstein et al., 1977).
  • Metabolic Activation and Antibacterial Activity : The efficacy of 1-methyl-2-nitro-5-vinylimidazole in microbial systems depends on metabolic activation. The activation rate correlates with antibacterial activity, and mutants resistant to nitroimidazoles showed defects in drug activation (Goldstein et al., 1977).

Catalytic Activity

  • Esterolytic Activity of Polymeric Forms : Polymeric forms of similar compounds, like 1-methyl-5-vinylimidazole, show efficient catalytic activity in hydrolyzing specific esters. This activity is enhanced by hydrophobic interactions between the polymer and substrate (Overberger & Smith, 1975).

Antiparasitic Activity

  • Antitrypanosomal Properties : Derivatives of 5-nitro-1-vinylimidazole, such as 2-(4-methylamidinostyryl)-5-nitro-1-vinylimidazole, have shown promising antitrypanosomal activity, comparable to standard drugs in mice (Ross & Jamieson, 1975).
  • Efficiency Against Trypanosoma Cruzi : The compound 2-nitro-1-vinyl-1H-imidazole, closely related to 2-methyl-5-nitro-1-vinylimidazole, has demonstrated significant activity against Trypanosoma cruzi, with low cytotoxicity in cell studies (Velez et al., 2022).

Biodegradability and Environmental Impact

  • Biodegradability Analysis : Studies on the biodegradability of imidazole derivatives, including 2-methyl-5-nitroimidazole, have been conducted, providing insights into their environmental impact and degradation pathways (Veeraragavan et al., 2017).

Mechanism of Action

The primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA . The antibacterial effects of this compound are the consequences of repairable damage to DNA .

Safety and Hazards

“2-Methyl-5-nitro-1-vinylimidazole” has low toxicity with an LD 50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes . It is a REACH Regulation Candidate Substance of Very High Concern due to its endocrine disrupting properties .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells, and many other fields .

properties

IUPAC Name

1-ethenyl-2-methyl-5-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPSVDQGUYQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617403
Record name 1-Ethenyl-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitro-1-vinylimidazole

CAS RN

5006-79-1
Record name 1-Ethenyl-2-methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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